3-Cyano-5-hydroxy-4-methoxybenzoic acid
Description
General Overview of Aromatic Carboxylic Acids in Chemical Research
Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are a cornerstone of organic chemistry. britannica.com These compounds, with benzoic acid as the simplest example, are not only significant in their own right but also serve as versatile precursors in organic synthesis. britannica.comresearchgate.net They are abundant in nature, commercially available in diverse forms, and generally stable, making them attractive starting materials for creating more complex molecules. researchgate.netlongdom.org
The reactivity of aromatic carboxylic acids includes both the reactions of the carboxylic acid group and electrophilic substitution on the aromatic ring. britannica.com The carboxyl group is deactivating, meaning it makes electrophilic substitutions less favorable compared to benzene (B151609), and it directs incoming substituents to the meta position. britannica.com In recent years, metallaphotoredox catalysis has emerged as a powerful tool to activate both aliphatic and the more stable aromatic carboxylic acids for a variety of chemical transformations, including arylation, alkylation, and amination. acs.org This has expanded their utility in constructing complex molecular architectures. researchgate.netacs.org
Significance of Hydroxy, Methoxy (B1213986), and Cyano Substituents in Aromatic Systems
The presence of hydroxy (-OH), methoxy (-OCH3), and cyano (-CN) groups as substituents on an aromatic ring significantly influences the molecule's electronic properties, reactivity, and potential applications.
Hydroxy (-OH) Group: The hydroxyl group is a powerful activating group in electrophilic aromatic substitution and is an ortho-, para-director. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation. libretexts.org The hydroxy group can also participate in hydrogen bonding, which can influence physical properties and intermolecular interactions. researchgate.net In the context of drug design, the hydroxy group can play a crucial role in anchoring a molecule within a receptor's binding site. nih.gov
Methoxy (-OCH3) Group: Similar to the hydroxyl group, the methoxy group is an activating, ortho-, para-directing group due to the resonance effect of the oxygen atom. libretexts.org It donates electron density to the aromatic ring, making the ortho and para positions more nucleophilic. youtube.com The orientation of the methoxy group relative to the ring can be a key factor in modulating the redox properties of molecules like ubiquinone. science.gov
Cyano (-CN) Group: In contrast to the hydroxy and methoxy groups, the cyano group is a deactivating group and a meta-director in electrophilic aromatic substitution. youtube.com This is because the nitrogen atom is more electronegative than the carbon, and the triple bond creates a region of positive charge on the carbon attached to the ring, withdrawing electron density. youtube.com This makes the ortho and para positions electron-deficient, leaving the meta positions as the most likely sites for electrophilic attack. youtube.com
The interplay of these substituents on a single aromatic ring, as in 3-Cyano-5-hydroxy-4-methoxybenzoic acid, creates a complex electronic environment that governs its chemical behavior.
Rationale for Dedicated Research on this compound
While specific research dedicated solely to this compound is not extensively documented in the public domain, the rationale for its study can be inferred from the collective importance of its constituent functional groups. The unique substitution pattern—a combination of electron-donating (hydroxy, methoxy) and electron-withdrawing (cyano, carboxylic acid) groups—suggests a nuanced reactivity profile.
The investigation of such multi-substituted benzoic acids is crucial for understanding the intricate balance of inductive and resonance effects that dictate chemical properties. nih.gov These studies contribute to a deeper understanding of structure-activity relationships, which is fundamental in fields like medicinal chemistry and materials science. For instance, substituted benzoic acids have been explored as inhibitors of anti-apoptotic proteins, highlighting their potential in cancer research. nih.gov The specific arrangement of functional groups in this compound could lead to novel applications by fine-tuning its binding interactions and reactivity.
Interdisciplinary Research Perspectives and Theoretical Frameworks
The study of substituted benzoic acids like this compound benefits from a combination of experimental and theoretical approaches. researchgate.net Computational methods, such as Density Functional Theory (DFT), are invaluable for investigating molecular structure, electronic properties, and predicting reactivity. nih.govrsc.org These theoretical calculations can provide insights into parameters like aromaticity, atomic charges, dipole moments, and energies, which complement experimental data from spectroscopic techniques. researchgate.net
Furthermore, the investigation of self-association in solution through techniques like FTIR and NMR spectroscopy, combined with molecular dynamics simulations, can elucidate the role of intermolecular forces, such as hydrogen bonding and π-π stacking, in processes like crystallization. acs.orgucl.ac.uk This interdisciplinary approach, integrating synthesis, spectroscopy, and computational modeling, is essential for a comprehensive understanding of the behavior of complex organic molecules and for designing new materials and therapeutic agents.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H7NO4 | uni.lu |
| Molecular Weight | 193.16 g/mol | uni.lu |
| Monoisotopic Mass | 193.0375 Da | uni.lu |
| Predicted XlogP | 0.8 | uni.lu |
| InChI | InChI=1S/C9H7NO4/c1-14-8-6(4-10)2-5(9(12)13)3-7(8)11/h2-3,11H,1H3,(H,12,13) | uni.lu |
| InChIKey | OAVDWAYIRGAPCO-UHFFFAOYSA-N | uni.lu |
| SMILES | COC1=C(C=C(C=C1O)C(=O)O)C#N | uni.lu |
Spectroscopic Data
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 194.04478 | 139.2 |
| [M+Na]+ | 216.02672 | 150.1 |
| [M-H]- | 192.03022 | 141.0 |
| [M+NH4]+ | 211.07132 | 155.9 |
| [M+K]+ | 232.00066 | 147.9 |
| [M+H-H2O]+ | 176.03476 | 127.8 |
| [M+HCOO]- | 238.03570 | 157.5 |
| [M+CH3COO]- | 252.05135 | 191.7 |
This data is predicted using CCSbase. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-14-8-6(4-10)2-5(9(12)13)3-7(8)11/h2-3,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVDWAYIRGAPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80547-68-8 | |
| Record name | 3-cyano-5-hydroxy-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 3-Cyano-5-hydroxy-4-methoxybenzoic Acid
The construction of this polysubstituted benzoic acid derivative requires a multi-step approach, carefully considering the directing effects and compatibility of the functional groups.
A logical retrosynthetic analysis simplifies the complex target molecule into more readily available starting materials. youtube.comyoutube.com The primary disconnection points involve the introduction of the cyano and carboxyl functionalities.
A plausible retrosynthetic strategy begins by disconnecting the cyano group. This can be achieved via a precursor such as a formyl or bromo-substituted intermediate. One potential pathway involves the conversion of a formyl group, which itself can be introduced onto a phenolic ether scaffold. This leads back to a key precursor, 3-formyl-5-hydroxy-4-methoxybenzoic acid .
Alternatively, a halogen-to-cyano transformation is a common synthetic tool. This route identifies 3-bromo-5-hydroxy-4-methoxybenzoic acid as another key precursor. This intermediate could be synthesized from a more fundamental starting material like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) through electrophilic bromination. The synthesis of related bromo-hydroxybenzoic acids has been documented, starting from p-hydroxybenzoic acid and reacting it with bromine in glacial acetic acid.
A patent for a related compound, methyl 3-cyano-4-hydroxybenzoate, outlines a strategy starting from methyl 4-hydroxybenzoate (B8730719), which is first formylated and then the aldehyde is converted to the nitrile. google.com This supports the feasibility of a formyl intermediate.
The key precursors identified through these retrosynthetic pathways are:
4-hydroxy-3-methoxybenzoic acid (Vanillic acid)
3-bromo-4-hydroxy-5-methoxybenzoic acid biosynth.comsigmaaldrich.com
3-formyl-4-hydroxy-5-methoxybenzoic acid
The efficiency of the synthesis depends on the optimization of each reaction step. Drawing from methodologies for analogous compounds, a set of optimized conditions can be proposed.
The formylation of a phenolic compound, a critical step in one of the proposed routes, can be achieved using various methods. One patented process for a similar substrate involves reacting methyl 4-hydroxybenzoate with magnesium chloride, triethylamine, and paraformaldehyde. google.com
The table below summarizes reaction conditions for key transformations on analogous substrates.
| Transformation | Precursor | Reagents and Conditions | Product | Yield | Reference |
| Formylation | Methyl 4-hydroxybenzoate | MgCl₂, Et₃N, Paraformaldehyde, DCM, 60°C | Methyl 3-formyl-4-hydroxybenzoate | - | google.com |
| Oximation/Dehydration | Methyl 3-formyl-4-hydroxybenzoate | 1. Hydroxylamine (B1172632) HCl2. Acetyl Chloride, Acetonitrile (B52724)/DMF, 80°C | Methyl 3-cyano-4-hydroxybenzoate | 42% (2 steps) | google.com |
| Bromination | p-Hydroxybenzoic acid | Br₂, Glacial Acetic Acid, Reflux | 3-bromo-4-hydroxybenzoic acid | 70.3% | |
| Esterification | 3-methoxy-4-hydroxybenzoic acid | Thionyl chloride, Methanol (B129727), RT | Methyl 4-hydroxy-3-methoxybenzoate | - | mdpi.com |
| O-Alkylation | Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane (B140262), K₂CO₃, DMF, 70°C | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 90.0% | mdpi.com |
Derivatization Pathways and Analogue Generation
The multiple functional groups on this compound provide numerous avenues for creating derivatives and analogues, allowing for the exploration of new chemical space.
Each functional group can be selectively transformed to generate a diverse library of compounds.
Carboxylic Acid: This group is a versatile handle for derivatization. It can be readily converted to esters through Fischer esterification (acid catalyst and alcohol) or by forming an acid chloride followed by reaction with an alcohol. mdpi.com The use of thionyl chloride (SOCl₂) or oxalyl chloride can generate the highly reactive acyl chloride , which is a precursor for amides, esters, and anhydrides. ub.edu
Hydroxy Group: The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. mdpi.comyoutube.com For example, reacting a related hydroxybenzoate with 1-bromo-3-chloropropane and potassium carbonate in DMF yields the corresponding O-alkylated product. mdpi.com The hydroxyl group can also be transformed into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for nucleophilic substitution reactions. vanderbilt.edu
Cyano Group: The nitrile functionality is a gateway to other important chemical moieties. Acid-catalyzed hydrolysis converts the cyano group into a carboxylic acid. libretexts.orgReduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine (aminomethyl group). vanderbilt.edulibretexts.org The cyano group can also participate in cycloaddition reactions or react with organometallic reagents to form ketones after hydrolysis. libretexts.orgacs.org
Methoxy (B1213986) Group: While generally robust, aryl methyl ethers can be cleaved to reveal a free hydroxyl group using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
The benzoic acid framework can be incorporated into larger, more complex structures such as conjugates and polycyclic systems. The carboxylic acid and cyano groups are particularly useful for these constructions.
One demonstrated pathway involves the coupling of the carboxylic acid with another molecule to form an amide bond, which can then undergo further cyclization. For instance, a related compound, 3-cyano-4-ethoxybenzoic acid, was activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and benzotriazol-1-ol (HOBt) and then reacted with a dihydroxy-carboximidamide derivative. Subsequent microwave-assisted heating led to the formation of a complex 1,2,4-oxadiazole heterocyclic system in 79% yield. chemicalbook.com
Furthermore, synthetic routes leading to complex pharmaceutical agents often start from substituted benzoic acids. The synthesis of the kinase inhibitor Bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid. The multi-step process involves nitration, reduction, cyclization, chlorination, and amination reactions to build the final fused quinoline-based polycyclic structure. mdpi.com This illustrates how the simple benzoic acid scaffold can be elaborated into intricate, biologically relevant molecules.
Mechanistic Elucidation of Novel Reactions and Transformations
Understanding the reaction mechanisms is crucial for controlling reaction outcomes and developing new transformations.
The conversion of a formyl group to a cyano group on an aromatic ring typically proceeds through an aldoxime intermediate . The aldehyde first reacts with hydroxylamine (NH₂OH) to form the aldoxime (C=N-OH). The subsequent step is the dehydration of this oxime to the nitrile. This elimination of water can be promoted by various reagents. For example, using acetyl chloride likely proceeds by O-acetylation of the oxime, creating a better leaving group (acetate) and facilitating the E2-type elimination to form the C≡N triple bond.
The acid-catalyzed hydrolysis of the nitrile group begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.org A water molecule then acts as a nucleophile, attacking the carbon. Following a proton transfer, a tautomerization event occurs, leading to the formation of an amide . libretexts.org Under the reaction conditions, this amide can undergo further hydrolysis to yield the final carboxylic acid and an ammonium (B1175870) ion.
The reduction of nitriles with powerful hydride reagents like LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon. libretexts.org This forms an imine anion intermediate. This intermediate can then accept a second hydride ion, leading to a dianion, which upon acidic workup is protonated to give the primary amine. libretexts.org With a bulkier reagent like diisobutylaluminium hydride (DIBAL-H), the reaction can often be stopped at the imine stage, which is then hydrolyzed to an aldehyde . libretexts.org
A more novel transformation involves photoredox catalysis. In one example, a phosphine (B1218219) radical cation, generated photochemically, adds to an alkyne. This intermediate then reacts with an isocyanide, and through a series of radical cyclization and electron transfer steps, a pyrrole (B145914) ring is formed. acs.org While not performed on this specific benzoic acid, such mechanistic pathways highlight modern synthetic strategies that could be applied to its derivatives.
Theoretical and Computational Investigations of Molecular Structure and Reactivity
Quantum Chemical Studies on Molecular Geometry, Electronic Distribution, and Stability
Quantum chemical studies are fundamental in elucidating the three-dimensional structure, electron distribution, and inherent stability of 3-Cyano-5-hydroxy-4-methoxybenzoic acid. These computational techniques model the molecule at the electronic level, offering a detailed view of its properties. The optimized molecular geometry, for instance, reveals the most stable arrangement of atoms in space, which is critical for understanding how the molecule interacts with its environment. The electronic distribution highlights regions of high and low electron density, which are key to predicting the molecule's reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the reactivity of chemical compounds. DFT calculations can determine various electronic properties, such as the distribution of electron density, which helps in identifying the regions of a molecule that are electron-rich or electron-poor. These regions are indicative of sites prone to electrophilic or nucleophilic attack, respectively.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
Electrostatic Potential (ESP) surfaces are visual representations of the charge distribution within a molecule. These maps are color-coded to show regions of positive, negative, and neutral electrostatic potential. Red areas typically indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For a molecule like this compound, an ESP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen of the cyano group, and positive potential around the hydrogen atoms.
Table 1: Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H7NO4 | PubChem uni.lu |
| Monoisotopic Mass | 193.0375 Da | PubChem uni.lu |
| XlogP (predicted) | 0.8 | PubChem uni.lu |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. By simulating the trajectory of a molecule, researchers can observe its various stable and transient conformations and understand how it behaves in a dynamic environment.
While specific MD simulation studies on this compound are not prevalent, research on structurally similar compounds like 3-hydroxybenzoic acid and 2,6-dimethoxybenzoic acid highlights the power of this technique. bohrium.com For these molecules, MD simulations have been used to investigate their self-association in different solvents and to study their behavior at crystal surfaces, which is crucial for understanding crystallization processes. bohrium.comucl.ac.uk These studies have shown how different functional groups on the benzoic acid ring dictate the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the molecule's behavior in solution. bohrium.comacs.org Similar simulations on this compound could elucidate the role of its cyano, hydroxyl, and methoxy (B1213986) groups in its conformational preferences and intermolecular interactions.
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors (which represent various aspects of the molecular structure) and an experimentally measured property. Once a reliable QSPR model is developed, it can be used to predict the properties of new, untested compounds.
QSPR studies have been extensively performed on various classes of benzoic acid derivatives to predict a wide range of properties, including their physicochemical characteristics and biological activities. nih.govresearchgate.netnih.gov For instance, QSPR models have been developed to predict the antimicrobial activity of p-hydroxy benzoic acid derivatives by correlating it with molecular descriptors such as molecular connectivity indices and shape indices. nih.gov Although a specific QSPR model for this compound has not been reported, the principles of QSPR could be applied to predict its properties based on its unique set of functional groups. Such a model would involve calculating a variety of molecular descriptors for this compound and using existing QSPR models for benzoic acids to estimate its properties.
Molecular Interactions and Mechanistic Biological System Investigations Strictly in Vitro, Non Clinical
Elucidation of Molecular Targets and Binding Mechanisms
A comprehensive search of scientific literature reveals a lack of specific studies focused on the molecular targets and binding mechanisms of 3-Cyano-5-hydroxy-4-methoxybenzoic acid.
There is no publicly available data from in vitro studies detailing the enzyme inhibition kinetics or receptor binding affinities for this compound. Consequently, key parameters such as the half-maximal inhibitory concentration (IC₅₀), inhibition constant (Ki), dissociation constant (Kd), and the specific enzymes or receptors it may target are unknown.
Table 1: Enzyme Inhibition and Receptor Binding Data for this compound
| Parameter | Value | Target |
|---|---|---|
| IC₅₀ | No Data Available | N/A |
| Ki | No Data Available | N/A |
This table reflects the absence of available data in the searched scientific literature.
No peer-reviewed molecular docking or molecular dynamics simulation studies have been published that specifically investigate the interaction of this compound with any protein targets. As a result, there is no information on its potential binding modes, interaction energies, or the specific amino acid residues it might interact with in a protein's active site.
Modulation of Cellular Pathways at the Molecular Level (in vitro, non-clinical applications)
Information regarding the modulation of cellular pathways by this compound at the molecular level is not present in the available scientific literature.
There are no published in vitro studies that investigate the effect of this compound on any signal transduction pathways, including the STAT3 pathway. While some benzoic acid derivatives have been explored as STAT3 inhibitors, no such research has been specifically conducted or reported for this compound.
There is a lack of research on the effects of this compound on gene expression. Studies detailing its influence on the transcription and translation of specific genes are not available.
Structure-Activity Relationship (SAR) Studies for Targeted Molecular Functions
No structure-activity relationship (SAR) studies have been published that include this compound. Such studies are crucial for understanding how its specific structural features—the cyano, hydroxyl, and methoxy (B1213986) groups on the benzoic acid core—contribute to any potential biological activity. Without data on its activity, no such relationships can be established.
Applications in Advanced Materials and Industrial Chemistry Non Biological
Utilization as Precursors in Polymer Chemistry and Nanomaterial Synthesis
The multifunctional nature of 3-Cyano-5-hydroxy-4-methoxybenzoic acid, specifically its hydroxyl and carboxylic acid groups, makes it a prime candidate for polycondensation reactions. These reactions can lead to the formation of polyesters and polyamides with tailored properties. While direct studies on the use of this compound in polymer synthesis are not extensively documented, research on structurally similar compounds provides a strong basis for its potential applications. For instance, a related compound, 3-amino-4-hydroxybenzoic acid, has been successfully used in the polycondensation synthesis of bio-based polybenzoxazoles (PBOs). researchgate.net These PBOs have demonstrated high thermal resistance and mechanical strength, suggesting that polymers derived from this compound could also exhibit desirable characteristics for high-performance materials.
The presence of the cyano group can further enhance polymer properties by increasing polarity and improving intermolecular interactions, which could lead to materials with enhanced thermal stability and specific solubility profiles. The integration of this compound into polymer backbones could pave the way for novel materials with applications in specialty plastics and resins.
Although direct applications in nanomaterial synthesis are yet to be explored in detail, the functional groups on the molecule could serve as capping agents or for surface modification of nanoparticles, enabling the creation of functionalized nanomaterials with specific chemical or physical properties.
Design and Integration into Functional Dyes and Pigments with Tunable Optical Properties
The aromatic and functionalized structure of this compound makes it a valuable intermediate in the synthesis of functional dyes and pigments. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (cyano) groups on the benzene (B151609) ring creates a push-pull system, which is a key characteristic of many chromophores. This arrangement can lead to compounds with interesting photophysical properties, such as strong absorption and fluorescence.
One significant area of application is in the development of azo dyes. Azo dyes are a large class of colored compounds that are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich compound. google.com Given its phenolic nature, this compound can act as a coupling agent to produce a wide array of azo dyes with potentially tunable colors, from orange to brownish shades. google.com
Below is a table of potential azo dyes that could be synthesized from this compound and various diazonium salts, along with their predicted color ranges.
| Diazonium Salt Precursor | Potential Azo Dye Structure | Predicted Color Range |
|---|---|---|
| Aniline | Structure of Azo dye from Aniline and this compound | Yellow to Orange |
| p-Nitroaniline | Structure of Azo dye from p-Nitroaniline and this compound | Orange to Red |
| Anthranilic acid | Structure of Azo dye from Anthranilic acid and this compound | Red to Brown |
Development of Advanced Sensors and Optoelectronic Components
The unique electronic properties of this compound make it a promising candidate for the development of advanced sensors and optoelectronic components. The interplay between the electron-donating and electron-withdrawing groups can result in molecules with significant solvatochromic and acidochromic behavior, where their absorption and emission spectra change in response to the polarity of the solvent or the pH of the medium. This characteristic is highly desirable for the design of chemical sensors.
For instance, fluorescent sensors for the detection of specific ions or molecules can be designed based on this scaffold. The hydroxyl and cyano groups can act as binding sites for analytes, and this binding event can trigger a change in the fluorescence of the molecule, allowing for sensitive and selective detection. Research on fluorescent sensors based on skeletons with similar functional groups, such as hydroxycarbazole and dimethylxanthene, has demonstrated the potential for detecting anions and carboxylic acids. researchgate.netmdpi.com
In the field of optoelectronics, the ability to tune the electronic properties of materials is crucial. The incorporation of this compound into larger conjugated systems could lead to the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices with specific emission colors or electronic characteristics. The compound could also serve as a building block for nonlinear optical materials, which have applications in laser technology and optical data storage.
Role in Agrochemical Research and Development (e.g., as intermediates or for mechanistic studies, not specific products)
In the field of agrochemical research, this compound and its derivatives can serve as important intermediates for the synthesis of new active compounds. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, leading to a diverse range of potential agrochemicals.
For example, benzoic acid derivatives are known to exhibit herbicidal and antifungal activities. researchgate.netresearchgate.net The specific substitution pattern of this compound could lead to the discovery of novel herbicides or fungicides with unique modes of action. The cyano group, in particular, is a common feature in many commercial pesticides. A patent for the production of cyanobenzoic acid derivatives highlights their utility as intermediates for producing therapeutic agents and other functional compounds. justia.comgoogle.com
Furthermore, this compound can be used in mechanistic studies to understand the structure-activity relationships of agrochemicals. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can gain insights into the key molecular features required for herbicidal or fungicidal efficacy. This knowledge is invaluable for the rational design of more effective and environmentally benign crop protection agents. Patents related to the synthesis of related compounds like 3-cyano-4-hydroxybenzoic acid methyl ester and 3-cyano-4-isopropoxybenzoic acid indicate the industrial interest in such intermediates. google.comgoogle.comgoogle.com
The table below summarizes the potential agrochemical applications based on the structural features of this compound.
| Structural Feature | Potential Agrochemical Application | Rationale |
|---|---|---|
| Benzoic Acid Moiety | Herbicide, Fungicide | Many known benzoic acid derivatives exhibit phytotoxic or antifungal properties. |
| Cyano Group | Insecticide, Herbicide | The cyano group is a common toxophore in various classes of pesticides. |
| Phenolic Hydroxyl Group | Fungicide, Bactericide | Phenolic compounds are known for their antimicrobial properties. |
Environmental Fate, Degradation Pathways, and Remediation Studies
Photochemical Degradation Mechanisms and Kinetics
Photochemical degradation, involving direct photolysis and indirect photo-oxidation, is a significant pathway for the transformation of aromatic compounds in the aquatic environment.
Direct Photolysis: This process occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical decomposition. The rate of direct photolysis is dependent on the compound's molar extinction coefficient, which determines its capacity to absorb photons at specific wavelengths of the solar spectrum. For aromatic acids like benzoic acid, the photon absorption capacity can be pH-dependent. nih.gov The presence of activating groups such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring of "3-Cyano-5-hydroxy-4-methoxybenzoic acid" likely influences its absorption spectrum and susceptibility to photodegradation.
Indirect Photolysis: This mechanism involves the reaction of the target compound with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals. nih.gov These ROS are produced by photosensitizers naturally present in sunlit waters, like humic and fulvic acids or nitrate (B79036) ions. nih.govrsc.org The reaction of benzoic acid with •OH radicals is an effective removal method. nih.gov For "this compound," the electron-donating hydroxyl and methoxy groups would likely make the aromatic ring susceptible to attack by electrophilic hydroxyl radicals, initiating degradation. nih.gov Conversely, the electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups may decrease the reaction rate.
Kinetics: The kinetics of photochemical degradation often follow pseudo-first-order models. rsc.org The half-life of a compound can vary significantly based on environmental conditions like water matrix (distilled vs. river water), pH, and the concentration of photosensitizers. rsc.org For instance, studies on the photocatalytic degradation of vanillic acid, a related compound, have shown that degradation rates are influenced by catalyst concentration and pH, with efficiencies reaching 96% under optimal conditions. uctm.edu The photolysis of 4-cyanobenzoic acid esters has also been studied, indicating that the cyano group participates in photochemical reactions. researchgate.net
Table 1: Factors Influencing Photochemical Degradation of Aromatic Acids
| Factor | Influence on Degradation Rate | Rationale |
|---|---|---|
| pH | Variable | Affects the speciation of the acid (protonated vs. deprotonated form) and its light absorption properties. nih.gov |
| Humic Acids | Generally Accelerates | Act as photosensitizers, producing reactive oxygen species that enhance indirect photolysis. rsc.org |
| Nitrate Ions | Can Accelerate | Photolysis of nitrate generates hydroxyl radicals, promoting indirect degradation. rsc.org |
| Metal Ions (e.g., Fe(III)) | Can Inhibit or Accelerate | Can act as a photocatalyst or a scavenger of reactive species depending on conditions. rsc.org |
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a key process for the removal of aromatic compounds from soil and water, mediated by diverse microorganisms. The degradation of "this compound" is expected to proceed via pathways known for other substituted benzoic acids. koreascience.krresearchgate.net
Key Microbial Processes:
O-Demethylation: The methoxy group is a common target for initial microbial attack. Anaerobic and aerobic bacteria can cleave the methyl group from the methoxy substituent, converting it to a hydroxyl group and releasing methanol (B129727) or formaldehyde. asm.org This would transform "this compound" into a dihydroxy-cyanobenzoic acid derivative.
Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic ring is a critical step that prepares the ring for cleavage. koreascience.krresearchgate.net This is typically catalyzed by monooxygenase or dioxygenase enzymes.
Decarboxylation: The removal of the carboxyl group is another common transformation, often occurring non-oxidatively, which would convert the benzoic acid derivative into a substituted phenol. oup.com
Ring Cleavage: Once the aromatic ring is sufficiently hydroxylated (e.g., to form catechol or protocatechuate-like intermediates), dioxygenase enzymes cleave the ring via ortho or meta pathways, breaking it down into aliphatic acids that can enter central metabolic cycles like the TCA cycle. koreascience.krresearchgate.net
Relevant Microorganisms: A wide range of bacteria and fungi are known to degrade substituted benzoic acids. Genera such as Pseudomonas, Bacillus, Rhodopseudomonas, and Sphingobacterium have been identified as capable of metabolizing compounds like vanillic acid and syringic acid. asm.orgnih.govnih.gov For example, Sphingobacterium sp. HY-H can degrade syringic acid, and the degradation pathway involves demethoxylation and decarboxylation reactions. nih.gov Rhodopseudomonas palustris has been shown to degrade syringic acid anaerobically. asm.org
Table 2: Potential Biodegradation Steps for this compound
| Step | Reaction | Expected Product | Relevant Microbial Enzymes |
|---|---|---|---|
| 1 | O-Demethylation | 3-Cyano-4,5-dihydroxybenzoic acid | O-demethylase |
| 2 | Decarboxylation | 2-Cyano-4-hydroxy-6-methoxyphenol | Carboxylate Reductase/Decarboxylase |
| 3 | Hydroxylation | Dihydroxy or Trihydroxy derivatives | Monooxygenases/Dioxygenases |
Quantitative Structure-Biodegradability Relationships (QSBR)
Quantitative Structure-Biodegradability Relationship (QSBR) models are computational tools used to predict the biodegradability of chemicals based on their molecular structure. nih.goveuropa.eu These models correlate molecular descriptors with biodegradation rates or classifications (e.g., readily or not readily biodegradable).
For aromatic compounds, several key molecular descriptors have been identified as influential in QSBR models:
Electronic Properties: Descriptors like the energy of the highest occupied molecular orbital (EHOMO) can indicate a molecule's susceptibility to oxidative attack. nih.gov
Topological and Steric Factors: Molecular size, shape, and molar refractivity (MR) can affect how a molecule interacts with bacterial enzymes. nih.gov
Hydrophobicity: The octanol-water partition coefficient (LogP) is often used to predict a chemical's bioavailability and potential to sorb to organic matter. nih.gov
While no specific QSBR model exists for "this compound," its structural features can be analyzed in the context of general models for aromatic compounds. nih.govresearchgate.net The presence of multiple, diverse functional groups (cyano, hydroxyl, methoxy, carboxyl) would make its prediction complex. The electron-donating hydroxyl and methoxy groups generally increase susceptibility to electrophilic attack by oxygenase enzymes, which would favor biodegradation. However, the electron-withdrawing cyano group can sometimes confer resistance to degradation. QSBR models for simple aromatic chemicals have shown good predictive power, suggesting that such an approach could be a valuable tool for estimating the environmental persistence of this compound. nih.gov
Formation and Analysis of Environmental Transformation Products
The degradation of "this compound" in the environment will lead to the formation of various transformation products (TPs), which may themselves be of environmental concern. nih.gov Identifying these TPs is crucial for a complete environmental risk assessment.
Potential Transformation Products: Based on the degradation pathways of similar compounds, the following TPs could be anticipated:
From Photodegradation: Hydroxylated derivatives are common TPs from reactions with hydroxyl radicals. Decarboxylation could also occur, leading to the formation of a cyanophenol derivative.
From Biodegradation: The primary TP from biodegradation would likely be the O-demethylated product, 3-cyano-4,5-dihydroxybenzoic acid . Subsequent decarboxylation could yield 4-cyanobenzene-1,2-diol . If decarboxylation occurs first, 2-cyano-6-methoxy-phenol might be formed. oup.comnih.gov Further degradation would lead to ring-cleavage products, such as small aliphatic acids. nih.gov
Analytical Methods: The analysis and identification of these TPs in environmental matrices typically require advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem MS (MS/MS) is the method of choice for separating and identifying these types of polar, non-volatile organic compounds and their metabolites at low concentrations. uctm.eduoup.com Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, often after a derivatization step to make the polar analytes more volatile. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Cyano-4,5-dihydroxybenzoic acid |
| 2-Cyano-4-hydroxy-6-methoxyphenol |
| 4-Cyanobenzene-1,2-diol |
| 2-Cyano-6-methoxy-phenol |
| 4-Cyanobenzoic acid |
| Benzoic acid |
| Catechol |
| Formaldehyde |
| Fulvic acid |
| Guaiacol |
| Humic acid |
| Methanol |
| Protocatechuic acid |
| Syringic acid |
Advanced Analytical Characterization Methodologies Beyond Basic Identification
Spectroscopic Techniques for Advanced Structural Elucidation and Tautomerism Studies
Advanced spectroscopic methods are indispensable for the detailed structural characterization of "3-Cyano-5-hydroxy-4-methoxybenzoic acid." While direct experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be inferred from data on closely related benzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the aromatic ring. Based on analogous compounds like 3-hydroxy-4-methoxybenzoic acid chemicalbook.com and other substituted benzoic acids rsc.org, the two aromatic protons would likely appear as distinct signals in the downfield region. The chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl and methoxy (B1213986) groups. The methoxy group protons would present as a sharp singlet, typically around 3.8-4.0 ppm asianpubs.org. The phenolic hydroxyl and carboxylic acid protons are expected to be broad singlets and their chemical shifts can vary with solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (typically >165 ppm) rsc.orgchemicalbook.com. The aromatic carbons would appear in the range of approximately 110-160 ppm, with their specific shifts dictated by the attached functional groups. The nitrile carbon has a characteristic chemical shift, and the methoxy carbon would be observed in the aliphatic region chemicalbook.comchemicalbook.com. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule, similar to analyses performed on related natural products researchgate.net.
Infrared (IR) Spectroscopy:
The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups. By analogy with benzoic acid and its derivatives nist.govspectrabase.com, the following vibrations are anticipated:
A broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
A sharp O-H stretching band for the phenolic hydroxyl group around 3300-3600 cm⁻¹.
A C≡N stretching vibration for the cyano group, usually appearing in the 2220-2260 cm⁻¹ range.
A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1680-1710 cm⁻¹.
C-O stretching bands for the ether and carboxylic acid groups.
C-H stretching and bending vibrations for the aromatic ring and the methoxy group.
Tautomerism Studies:
The presence of a phenolic hydroxyl group and a carboxylic acid raises the possibility of tautomerism. While no specific studies on the tautomeric forms of "this compound" have been reported, related phenolic compounds are known to exist in equilibrium between different tautomeric forms. Advanced spectroscopic techniques, particularly variable-temperature NMR, could be employed to investigate the presence and relative populations of any tautomers in solution. Computational studies using Density Functional Theory (DFT), as applied to other complex organic molecules chemicalbook.com, could also provide theoretical insights into the relative stabilities of potential tautomers.
Chromatographic and Mass Spectrometric Methods for Purity Assessment and Complex Mixture Analysis
Chromatographic Methods:
High-performance liquid chromatography (HPLC) is a powerful technique for the purity assessment of "this compound" and its analysis in complex mixtures.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for analyzing polar aromatic compounds. A C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. This approach has been successfully used for the analysis of related compounds like p-hydroxybenzoic acid and its derivatives longdom.orgnih.gov. The method's parameters, such as the gradient elution program and the pH of the mobile phase, can be optimized to achieve baseline separation from any impurities or other components in a mixture.
Detection: A diode-array detector (DAD) or a UV-Vis detector would be appropriate for detecting the analyte based on its UV absorbance. The presence of the aromatic ring and multiple functional groups suggests that the compound will have a strong chromophore.
Mass Spectrometric Methods:
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a highly sensitive and specific method for the characterization and quantification of "this compound."
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the target compound. It can be operated in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed.
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, which serves as a molecular fingerprint. Predicted collision cross-section (CCS) values for various adducts of the compound, such as [M+H]⁺ and [M+Na]⁺, are available and can aid in its identification in complex samples uni.lu.
Below is a table of predicted mass spectrometric data for "this compound" uni.lu.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 194.04478 | 139.2 |
| [M+Na]⁺ | 216.02672 | 150.1 |
| [M-H]⁻ | 192.03022 | 141.0 |
| [M+NH₄]⁺ | 211.07132 | 155.9 |
| [M+K]⁺ | 232.00066 | 147.9 |
Development of Novel Detection and Quantification Methods for Research Purposes
For research purposes, there may be a need to detect and quantify "this compound" at very low concentrations or in challenging biological or environmental samples. This necessitates the development of novel and highly sensitive analytical methods.
High-Sensitivity LC-MS/MS Methods:
Building upon the principles of LC-MS, highly sensitive quantification methods can be developed.
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): These are tandem mass spectrometry scan modes where specific precursor-to-product ion transitions are monitored. This technique provides exceptional selectivity and sensitivity, allowing for quantification even in the presence of a high background matrix. The development of an MRM method would involve optimizing the collision energy for the characteristic fragmentation of the parent ion. Such methods are standard for the trace analysis of compounds like cyanotoxins in water epa.gov.
Stable Isotope Dilution Analysis (SIDA): For the most accurate and precise quantification, a stable isotope-labeled internal standard of "this compound" (e.g., with ¹³C or ²H) could be synthesized. By adding a known amount of the labeled standard to the sample, any variations in sample preparation and instrument response can be corrected for, leading to highly reliable results.
Electrochemical Sensors:
The phenolic hydroxyl group in "this compound" is electrochemically active and can be oxidized. This property can be exploited to develop electrochemical sensors.
Voltammetric Methods: Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to study the electrochemical behavior of the compound. By modifying the electrode surface with specific materials (e.g., nanoparticles, polymers), the sensitivity and selectivity of the detection can be enhanced. This could lead to the development of low-cost, portable sensors for rapid screening purposes.
Immunoassays:
If there is a need for high-throughput screening of a large number of samples, developing an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), could be a viable option. This would involve:
Synthesizing a hapten by conjugating "this compound" to a carrier protein.
Generating antibodies that specifically recognize the target molecule.
Developing a competitive ELISA format for quantification.
While the development of such an assay is a significant undertaking, it offers the advantage of high sample throughput and does not require sophisticated instrumentation for the final readout epa.gov.
| Analytical Technique | Principle | Potential Application for Target Compound |
| LC-MRM/MS | Monitors specific precursor-product ion transitions for high selectivity and sensitivity. | Ultra-trace quantification in complex biological or environmental samples. |
| Electrochemical Sensors | Measures the current response from the oxidation of the phenolic hydroxyl group. | Rapid, low-cost screening and in-field analysis. |
| ELISA | Uses specific antibodies to detect and quantify the target molecule. | High-throughput screening of large numbers of samples. |
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies and Catalyst Development
The synthesis of complex benzoic acid derivatives is evolving beyond traditional methods, with a focus on efficiency, selectivity, and milder reaction conditions. While specific synthetic routes for 3-Cyano-5-hydroxy-4-methoxybenzoic acid are not extensively detailed in public literature, emerging strategies for analogous compounds provide a clear roadmap for future synthetic endeavors.
A key area of development is the refinement of catalytic systems. For instance, methods for producing cyanobenzoic acids have utilized catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or nickel. google.com Improved catalytic processes involving ruthenium and iridium-derivative catalysts are also being explored for the oxidation of precursor molecules. google.com For the introduction of the cyano group, modern variations of the Sandmeyer reaction are employed, converting an amino group into a nitrile. google.com
Furthermore, syntheses of structurally similar compounds, such as bosutinib (B1684425) from 3-methoxy-4-hydroxybenzoic acid, highlight a range of applicable reactions including nitration, reduction using powdered iron, and subsequent cyclization and amination steps. mdpi.com Another innovative approach avoids the use of highly toxic reagents like cuprous cyanide by converting a formyl group directly into a cyano group, a method that is more suitable for industrial-scale production due to its efficiency and improved safety profile. google.com The development of peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and benzotriazol-1-ol (HOBt) under microwave irradiation represents another frontier, enabling rapid and efficient amide bond formation in the synthesis of more complex derivatives. chemicalbook.com
| Catalyst/Reagent | Reaction Type | Application Example | Reference |
|---|---|---|---|
| Palladium/Carbon (Pd/C) | Catalytic Hydrogenation (e.g., Nitro to Amino Reduction) | Synthesis of aminobenzoic acid intermediates | google.commdpi.com |
| Ruthenium/Iridium Derivatives | Oxidation | Oxidation of side-chains on an aryl compound to a carboxylic acid | google.com |
| EDCI/HOBt | Amide Coupling | Synthesis of complex derivatives from a carboxylic acid precursor | chemicalbook.com |
| Fe/NH4Cl | Reduction of Nitro Group | Used as an alternative to catalytic hydrogenation for nitro group reduction | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. nih.gov For compounds like this compound, these computational tools offer powerful methods for predicting properties, optimizing structures, and planning synthetic routes.
ML algorithms, particularly deep learning models like graph neural networks (GNNs), can be trained on large datasets of existing molecules to predict a wide range of properties, from physicochemical characteristics to biological activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. easpublisher.comnih.gov This predictive power allows researchers to virtually screen vast libraries of potential derivatives of the core scaffold to identify candidates with the most promising characteristics before committing to costly and time-consuming laboratory synthesis. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Property Prediction (QSAR/QSPR) | Using models (e.g., GNNs, Transformers) to forecast biological activity, solubility, toxicity, etc. | Rapidly screen virtual derivatives to prioritize synthesis of compounds with desired properties. | easpublisher.comnih.gov |
| Inverse QSAR/De Novo Design | Generative models (e.g., VAEs, GANs) design novel molecules that fit a target property profile. | Create entirely new scaffolds based on the benzoic acid core with optimized activity or safety. | easpublisher.com |
| Prediction of Hammett's Constants | ML combined with quantum chemistry to refine electronic effect parameters. | More accurately predict the reactivity and pKa of novel derivatives. | acs.orgrsc.org |
| Computer-Aided Synthesis Planning (CASP) | AI algorithms propose retrosynthetic routes for a target molecule. | Accelerate the discovery of efficient and novel synthetic pathways. | nih.gov |
Exploration of Novel Molecular Interaction Modes and Target Identification
A primary driver for synthesizing novel chemical entities is the discovery of new biological targets and modes of molecular interaction that can be translated into therapeutic applications. Research into hydroxybenzoic acid derivatives has already identified promising leads.
For example, studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer. nih.govnih.gov Through techniques like thermal shift assays, molecular docking, and the analysis of protein-ligand interaction fingerprints, researchers have pinpointed key amino acid residues (such as Arg105 and Tyr102) within the SIRT5 binding pocket that are critical for inhibitor activity. nih.gov These findings suggest that the this compound scaffold could be similarly explored and optimized for SIRT5 inhibition or for selectivity against other sirtuin isoforms.
Beyond sirtuins, other hydroxybenzoic acid derivatives have been investigated as dual-target agents, simultaneously acting as mitochondriotropic antioxidants and cholinesterase inhibitors, which is a strategy for addressing multifactorial diseases like Alzheimer's. frontiersin.org The core benzoic acid structure is also found in compounds with antifungal properties. mdpi.com This highlights the versatility of the scaffold. Future research will likely involve high-throughput screening of this compound and its derivatives against diverse panels of biological targets, followed by detailed structural biology (e.g., X-ray crystallography, Cryo-EM) and biophysical studies to elucidate their precise mechanisms of action.
Sustainable Chemical Processes and Circular Economy Contributions
The principles of green chemistry and the circular economy are becoming integral to chemical manufacturing. Future research on this compound and related compounds will increasingly focus on developing sustainable production routes that minimize environmental impact.
A major thrust in this area is the use of renewable feedstocks. Significant progress has been made in converting biomass, particularly lignin, into valuable benzoic acid derivatives like vanillic acid and syringic acid. rsc.org These bio-based platform molecules can then be further functionalized to produce more complex chemicals, providing a green alternative to petroleum-based starting materials. rsc.org Similarly, scalable routes from other bio-based sources like coumalic acid are being developed. rsc.org
Another promising avenue is the utilization of abundant and sustainable C1 feedstocks like carbon dioxide (CO₂). Recent research has demonstrated methods for synthesizing benzoic acids via the electrochemical reduction of CO₂ to carbon monoxide (CO), which then undergoes a palladium-catalyzed hydroxycarbonylation with an aryl halide. This approach not only utilizes a greenhouse gas as a raw material but also employs recyclable catalysts, enhancing its sustainability.
The concept of a circular economy also involves minimizing waste. Research into the recycling of industrial residues from existing benzoic acid production has shown that valuable aromatic compounds can be recovered and repurposed, turning a waste stream into a source of high-value chemicals. researchgate.net As the production of functional chemicals like this compound scales up, integrating these sustainable and circular principles will be crucial for economic viability and environmental responsibility. nih.govinnovationorigins.com
Q & A
Q. What are the key considerations for synthesizing 3-Cyano-5-hydroxy-4-methoxybenzoic acid in laboratory settings?
- Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. For example:
Methoxy Group Introduction : Use alkylation or demethylation reactions under controlled temperatures (20–50°C) to avoid over-substitution .
Cyano Group Incorporation : Employ nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) in polar aprotic solvents like DMF, monitored via TLC to prevent side reactions .
Hydroxy Group Retention : Protect the hydroxyl group during synthesis using acetyl or tert-butyldimethylsilyl (TBS) groups, followed by deprotection under mild acidic conditions .
Characterization at each step via H NMR (e.g., δ 3.76 ppm for methoxy groups) and HPLC ensures structural fidelity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis :
- H/C NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.3 ppm) .
- FT-IR : Confirm functional groups (e.g., -OH stretch ~3200 cm, -CN ~2240 cm) .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Thermal Analysis : Melting point determination (e.g., 180–182°C for structural analogs) validates crystallinity .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodology :
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the cyano group or oxidation of the hydroxyl group .
- Conduct periodic stability tests (e.g., HPLC every 6 months) to monitor degradation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model electron distribution and frontier molecular orbitals (HOMO/LUMO) .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Q. How do the substituents on the benzoic acid core influence its potential in pharmaceutical applications?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
Cyano Group : Enhances binding to enzymes (e.g., kinase inhibitors) via dipole interactions .
Methoxy Group : Modulates lipophilicity (logP) to improve blood-brain barrier penetration .
Hydroxy Group : Enables hydrogen bonding with target proteins (e.g., COX-2 inhibitors) .
Q. What strategies can resolve contradictory data in catalytic activity studies of derivatives of this compound?
- Methodology :
- Controlled Replication : Standardize reaction conditions (e.g., solvent, catalyst loading) across labs .
- Advanced Analytics :
- X-ray Crystallography : Resolve stereochemical ambiguities in derivatives .
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in catalytic cycles .
- Meta-Analysis : Use statistical tools (e.g., Bayesian inference) to reconcile divergent results from literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
